molecular formula C16H20N2O B2624503 (E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide CAS No. 2094026-58-9

(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide

Katalognummer B2624503
CAS-Nummer: 2094026-58-9
Molekulargewicht: 256.349
InChI-Schlüssel: REVZOUREPAPVEO-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide, also known as JNJ-1661010, is a small molecule drug candidate that has been studied for its potential therapeutic effects. This compound belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to modulate the endocannabinoid system in the body.

Wirkmechanismus

(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, which are involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite. By inhibiting FAAH, (E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide increases the levels of endocannabinoids in the body, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of neuropathic pain and inflammatory pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, it has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models of obesity and diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide is that it is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, it has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on (E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide. One area of interest is the potential use of this compound as a therapeutic agent for pain management, anxiety, and depression. Another area of interest is the development of more potent and selective FAAH inhibitors that can be used to study the endocannabinoid system in more detail. Finally, there is interest in studying the long-term effects of FAAH inhibition on the body, including potential effects on cognition and memory.

Synthesemethoden

(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide can be synthesized using a multi-step process. The first step involves the reaction of 4-methylbenzylamine with ethyl 4-chloroacetoacetate to form the intermediate ethyl 4-(4-methylphenyl)-3-oxobutanoate. The second step involves the reaction of this intermediate with 2-methyl-2-butenenitrile in the presence of a base to form the final product, (E)-N-[(1R)-1-cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide.

Wissenschaftliche Forschungsanwendungen

(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide has been studied for its potential therapeutic effects in a variety of areas, including pain management, anxiety, and depression. It has been shown to modulate the endocannabinoid system by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. This leads to an increase in endocannabinoid levels, which can have a variety of effects on the body.

Eigenschaften

IUPAC Name

(E)-N-[(1R)-1-cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-12(2)15(11-17)18-16(19)6-4-5-14-9-7-13(3)8-10-14/h4-5,7-10,12,15H,6H2,1-3H3,(H,18,19)/b5-4+/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVZOUREPAPVEO-RGDDUWESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CCC(=O)NC(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/CC(=O)N[C@@H](C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R)-1-cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.